DOTA-JR11: A Technical Guide to a Novel SSTR2 Antagonist for Theranostics
DOTA-JR11: A Technical Guide to a Novel SSTR2 Antagonist for Theranostics
For Researchers, Scientists, and Drug Development Professionals
Abstract
DOTA-JR11, also known as Satoreotide tetraxetan, is a third-generation somatostatin analogue that functions as a potent and selective antagonist for the somatostatin receptor subtype 2 (SSTR2).[1][2] This peptide, when chelated with DOTA (dodecanetetraacetic acid), can be radiolabeled with diagnostic or therapeutic radionuclides for applications in neuroendocrine tumors (NETs).[2][3] When labeled with Gallium-68 (⁶⁸Ga), it serves as a diagnostic imaging agent for Positron Emission Tomography (PET).[4][5] When labeled with Lutetium-177 (¹⁷⁷Lu), it becomes a therapeutic agent for Peptide Receptor Radionuclide Therapy (PRRT).[1][6] This document provides a comprehensive overview of DOTA-JR11, its mechanism of action, and the experimental data supporting its use.
Core Compound and Mechanism of Action
DOTA-JR11 is a synthetic peptide antagonist of SSTR2.[3] Unlike SSTR2 agonists (e.g., DOTA-TATE, DOTA-TOC), which activate and cause internalization of the receptor upon binding, DOTA-JR11 blocks the receptor's activity.[6] This antagonistic action provides a distinct advantage in tumor targeting. Antagonists can bind to a greater number of receptor sites on the tumor cell surface, irrespective of the receptor's activation state.[6][7] This can lead to a higher accumulation of the radiolabeled peptide in the tumor, potentially delivering a significantly larger radiation dose to cancer cells compared to agonist-based radiopharmaceuticals.[6]
The therapeutic mechanism of ¹⁷⁷Lu-DOTA-JR11 is predicated on the targeted delivery of beta-emitting radiation.[6] Following intravenous administration, ¹⁷⁷Lu-DOTA-JR11 circulates and binds with high affinity to SSTR2 expressed on NET cells. The emitted beta particles from the decaying ¹⁷⁷Lu induce DNA damage, primarily double-strand breaks, within the cancer cells, leading to cytotoxicity and tumor cell death.[6][8]
Signaling Pathway
The primary mechanism of DOTA-JR11 is receptor blockade, preventing the downstream signaling cascade initiated by the natural ligand, somatostatin. When radiolabeled for therapy, its cytotoxic effect is independent of this signaling pathway and relies on the physical properties of the radionuclide.
Caption: Mechanism of action of radiolabeled DOTA-JR11.
Quantitative Data
The following tables summarize key quantitative data for DOTA-JR11 and its analogues from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinity
| Compound | Cell Line | IC50 (nM) | Ki (nM) | Reference(s) |
| iodo-JR11 | sst2 transfected cells | 1.89 ± 1.1 | - | [9] |
| ⁸a (JR11 analog) | U2OS-SSTR2 | 80 | - | [7] |
| ⁸b (JR11 analog) | U2OS-SSTR2 | 130 | - | [7] |
| ⁿᵃtGa-NODAGA-JR11 | - | - | 25.9 ± 0.2 | [10] |
| ⁿᵃtGa-DOTATOC (agonist) | - | - | 0.9 ± 0.1 | [10] |
| ⁿᵃtGa-DOTATATE (agonist) | - | - | 1.4 ± 0.3 | [10] |
Table 2: In Vivo Tumor Uptake in Animal Models
| Compound | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference(s) |
| [⁶⁸Ga]Ga-DOTA-JR11 | Mice | HEK293-SSTR2 | 60 min | High (peaked) | [3][11] |
| [¹⁷⁷Lu]Lu-JR11 | Mice | - | 4 h | 8.4 ± 0.5 | [7] |
| [¹⁷⁷Lu]Lu-JR11 | Mice | - | 24 h | 6.1 ± 0.5 | [7] |
| [¹⁷⁷Lu]Lu-JR11 | Mice | - | 48 h | 4.6 ± 0.3 | [7] |
| [¹⁷⁷Lu]Lu-JR11 | Mice | - | 72 h | 3.6 ± 0.4 | [7] |
| [¹⁸F]AlF-NOTA-Asp2-PEG2-JR11 | Mice | AR42J | 60 min | 9.26 ± 0.49 | [12] |
| [⁶⁸Ga]Ga-DOTA-TATE (agonist) | Mice | AR42J | 60 min | 6.79 ± 0.29 | [12] |
| ⁶⁸Ga-NODAGA-JR11 | Mice | ZR-75-1 | 1 h | 12.2 ± 0.8 | [10] |
| ⁶⁸Ga-DOTATOC (agonist) | Mice | ZR-75-1 | 1 h | 18.4 ± 2.9 | [10] |
| ⁶⁸Ga-DOTATATE (agonist) | Mice | ZR-75-1 | 1 h | 15.2 ± 2.2 | [10] |
Table 3: Clinical Imaging Data in NET Patients
| Parameter | ⁶⁸Ga-DOTA-JR11 PET/CT | Reference(s) |
| Average Peak Standardized Uptake Value (SUVpeak) in Metastases | 18.0 (range: 2.5–84.0) | [13] |
| Average SUV in Liver | 1.1 (range: 0.7–1.9) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments involving DOTA-JR11.
Competitive Binding Assay (IC50 Determination)
This protocol is based on methodologies described in cited literature.[7][9]
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Cell Culture: U2OS-SSTR2 cells (or other SSTR2-expressing cells) are cultured in appropriate media until confluent.
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Assay Preparation: Cells are harvested, washed, and resuspended in binding buffer.
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Competition Reaction: A constant concentration of a radiolabeled SSTR2 ligand (e.g., [¹⁷⁷Lu]Lu-JR11) is incubated with the cell suspension in the presence of increasing concentrations of the unlabeled competitor peptide (e.g., JR11 analog 8a).
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Incubation: The reaction mixtures are incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).
Caption: Experimental workflow for a competitive binding assay.
In Vivo Biodistribution Study
This protocol is a generalized representation based on descriptions from preclinical studies.[7][11]
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Animal Model: Tumor-bearing mice (e.g., HEK293-SSTR2 xenograft model) are used.[11]
-
Radiotracer Administration: A defined activity of the radiolabeled compound (e.g., 1.85 MBq of [⁶⁸Ga]Ga-DOTA-JR11) is injected intravenously into each mouse.[11]
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Time Points: Groups of animals are euthanized at various time points post-injection (e.g., 5, 30, 60, and 120 minutes).[11]
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Organ Harvesting: Tumors and major organs/tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are dissected, weighed, and placed in counting tubes.
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Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose.
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Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
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Blocking Study (Specificity): To confirm receptor-specific uptake, a separate group of animals is co-injected with an excess of unlabeled peptide to block the SSTR2 receptors. A significant reduction in tumor uptake in this group confirms specificity.[7]
Caption: Workflow for an in vivo biodistribution study.
Clinical Translation and Significance
Phase I clinical trials have demonstrated the feasibility and potential of using ⁶⁸Ga-DOTA-JR11 for imaging and ¹⁷⁷Lu-DOTA-JR11 for therapy in patients with metastatic NETs.[4][13] Studies have shown that ¹⁷⁷Lu-DOTA-JR11 can deliver a higher radiation dose to tumors compared to SSTR2 agonists like ¹⁷⁷Lu-DOTATATE.[8] This enhanced tumor dose, combined with favorable tumor-to-kidney dose ratios, suggests that DOTA-JR11-based PRRT may offer improved therapeutic efficacy.[8][13]
The use of ⁶⁸Ga-DOTA-JR11 PET/CT for patient selection is a key component of this "theranostic" approach.[13][14] Imaging with the diagnostic counterpart allows for confirmation of SSTR2 expression in tumors, enabling a personalized treatment strategy where only patients likely to respond are treated with the therapeutic agent.[4]
Conclusion
DOTA-JR11 represents a significant advancement in the field of nuclear medicine for the management of neuroendocrine tumors. Its antagonistic properties allow for superior tumor targeting compared to traditional agonists. The robust preclinical and emerging clinical data underscore its potential to improve both the diagnosis and treatment of patients with SSTR2-positive cancers. Further research and clinical trials are ongoing to fully elucidate its therapeutic benefits and optimize its application.
References
- 1. oncidiumfoundation.org [oncidiumfoundation.org]
- 2. DOTA-JR11 peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. DOTA-JR11 - Immunomart [immunomart.com]
- 6. openmedscience.com [openmedscience.com]
- 7. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Comparison of 68Ga-DOTA-JR11 PET/CT with dosimetric 177Lu-satoreotide tetraxetan (177Lu-DOTA-JR11) SPECT/CT in patients with metastatic neuroendocrine tumors undergoing peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
